hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide
Description
Properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)3-5-1-7-2-6(5)4-10/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZRVBJBOOMUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CS(=O)(=O)CC2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide typically involves the construction of the bicyclic thieno-pyrrole core followed by oxidation to the sulfone (dioxide) form. Key steps include:
- Formation of the thieno[3,4-c]pyrrole ring system via cyclization or cycloaddition.
- Functional group modifications on the pyrrole nitrogen or carbon atoms.
- Oxidation of the sulfur atom in the thiophene ring to the sulfone (2,2-dioxide).
Preparation from 5,6-Dihydro-4H-thieno[3,4-c]pyrrole Derivatives
A well-documented approach involves starting from 5,6-dihydro-4H-thieno[3,4-c]pyrrole derivatives, which are then oxidized and functionalized to yield the this compound core.
Key steps from EP0682028A1 patent:
- Step 1: Treatment of a precursor compound of formula (III) with trifluoroacetic acid at around 0 °C to form an intermediate (II).
- Step 2: Reaction of intermediate (II) with 2-chloromethyl-4,5-dihydro-1H-imidazole in a solvent like dimethylformamide with N,N-diisopropylethylamine as base.
- Step 3: Treatment of compound (IV) with a strong base such as n-butyllithium in tetrahydrofuran at -70 °C, followed by reaction with trialkyl borate (e.g., trimethyl borate) at room temperature and acid work-up at -40 °C to give a boronate intermediate (V).
- Step 4: Oxidation of intermediate (V) with hydrogen peroxide at about 45 °C, followed by alkylation with dialkyl sulfate to yield the sulfone derivative (VI).
Table 1: Summary of Key Reagents and Conditions
| Step | Reaction Type | Reagents/Conditions | Temperature | Product Intermediate |
|---|---|---|---|---|
| 1 | Acid treatment | Trifluoroacetic acid | ~0 °C | Intermediate (II) |
| 2 | Nucleophilic substitution | 2-chloromethyl-4,5-dihydro-1H-imidazole, DMF, base | Room temperature | Compound (IV) |
| 3 | Lithiation and borylation | n-Butyllithium, THF, trimethyl borate, acid work-up | -70 °C to room temp | Boronate intermediate (V) |
| 4 | Oxidation and alkylation | H2O2, dialkyl sulfate | 45 °C (oxidation), RT (alkylation) | Sulfone derivative (VI) |
Cycloaddition-Based Synthesis
An alternative and practical synthesis route involves [3 + 2] cycloaddition reactions, particularly for derivatives of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide, which is closely related structurally.
Key findings from PubMed article:
- The bicyclic scaffold is constructed via [3 + 2] cycloaddition of an ylide generated from N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine with 4-substituted 2,3-dihydrothiophene 1,1-dioxides.
- This method yields 3-substituted hexahydro-thieno-pyrrole dioxides as single diastereomers.
- The approach allows for stereoselective synthesis and provides access to libraries of 3D-shaped molecules useful for drug discovery.
This cycloaddition strategy offers a stereocontrolled and efficient route to the hexahydro-thieno[3,4-c]pyrrole 2,2-dioxide core.
Functional Group Modifications and Derivative Synthesis
The preparation methods allow for diverse substitutions on the hexahydro-thieno[3,4-c]pyrrole 2,2-dioxide scaffold, including:
- Alkyl, alkoxy, and aryl groups on the nitrogen atom.
- Sulfonyl and thioether substituents.
- Carbonyl-containing groups such as acetyl, benzoyl, and propylcarbonyl.
These modifications are typically introduced via:
- Reaction with alkyl or benzyl halides.
- Use of organolithium reagents followed by electrophilic trapping.
- Condensation reactions with amines or aldehydes.
Examples from patent EP0682028A1 demonstrate the preparation of various trifluoroacetate salts of substituted derivatives, confirming the versatility of the synthetic routes.
Research Findings and Analytical Data
- The structures of synthesized compounds were confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy, and elemental analysis.
- Diastereomeric purity and stereochemistry were established by X-ray diffraction in cycloaddition-derived compounds.
- Yields of key intermediates and final products typically range from moderate to high (e.g., 70–90%), depending on the substituents and reaction conditions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thieno[3,4-c]pyrrole core and the dioxide group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers. Substitution reactions typically result in the formation of various substituted thieno[3,4-c]pyrrole derivatives.
Scientific Research Applications
Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a scaffold for constructing compound libraries in drug discovery . In biology, it is studied for its role as a blue copper protein in bacteria and archaea. In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. In industry, it is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide involves its interaction with molecular targets and pathways in biological systems. As a blue copper protein, it participates in electron transfer processes in bacteria and archaea. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide (Compound A) with structurally related compounds, focusing on reactivity, applications, and physicochemical properties.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Differences and Research Findings:
Saturation and Reactivity: Compound A’s saturated structure eliminates conjugated double bonds, rendering it inert in cycloaddition reactions like the Diels-Alder reaction. In contrast, Compound B’s dihydro structure enables regioselective formation of adducts (e.g., 7-aza-norbornene derivatives) under controlled conditions . Compound A’s stability makes it preferable for drug design, where metabolic resistance is critical, while Compound B is favored in synthetic chemistry for constructing complex heterocycles.
Physicochemical Properties: The hydrochloride salt of Compound A (C₅H₁₀ClNOS, MW: 179.64) exhibits higher water solubility than its free base, enhancing bioavailability in pharmaceutical formulations . Compound C (pyrrolidine sulfonic acid) lacks the bicyclic framework of Compound A, resulting in reduced steric hindrance and broader utility in industrial processes.
Synthetic Utility: Compound B’s versatility is demonstrated in its ability to form 1:1 or 1:2 adducts with dienophiles, yielding diverse products like tetrahydrobenzindoles or dihydroindolosulfolenes .
Biological Activity
Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide (HTP) is a heterocyclic compound with significant biological activity. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on diverse research findings.
This compound has the molecular formula and a molecular weight of 161.22 g/mol. The compound features a thieno[3,4-c]pyrrole core with two oxygen atoms attached to the sulfur atom, forming a dioxide group. This unique structure allows for diverse interactions with biological molecules, influencing various biochemical pathways.
HTP plays a crucial role in biochemical reactions by interacting with enzymes and proteins. It has been shown to interact with oxidoreductases, affecting their conformation and activity. The compound can form transient complexes with these enzymes, altering their catalytic functions. Additionally, HTP influences protein-protein interactions and can modulate signaling pathways within cells.
Cellular Effects
HTP exhibits various effects on cellular processes:
- Cell Signaling : It can activate or inhibit specific signaling pathways, leading to changes in cell proliferation and apoptosis.
- Gene Expression : HTP alters the expression of genes involved in metabolic processes, impacting cellular energy production and utilization.
- Metabolic Regulation : The compound modulates cellular metabolism by influencing key metabolic pathways.
The molecular mechanism of HTP involves several key interactions:
- Enzyme Interaction : HTP can bind to specific enzymes at their active or allosteric sites, inhibiting their activity by preventing substrate binding or altering enzyme conformation.
- Transcriptional Regulation : The compound interacts with transcription factors or epigenetic regulators, leading to changes in gene transcription and expression levels.
Research Findings and Case Studies
Recent studies have highlighted the biological activities of HTP derivatives. Here are some notable findings:
Case Study: Antioxidant Activity
In a study assessing the antioxidant properties of thieno[2,3-c]pyrazole compounds (related to HTP), researchers observed significant protective effects against oxidative damage in Nile fish erythrocytes exposed to toxic agents. The alterations in erythrocyte morphology were significantly reduced when treated with these compounds compared to controls, highlighting their potential as therapeutic agents against oxidative stress .
Potential Therapeutic Applications
Given its diverse biological activities, HTP is being explored for various therapeutic applications:
- Drug Development : Its unique scaffold is utilized in constructing compound libraries for drug discovery.
- Antioxidant Therapy : The antioxidant properties observed suggest potential applications in treating oxidative stress-related diseases.
- Biochemical Research : HTP serves as a model compound for studying enzyme interactions and cellular signaling pathways.
Q & A
Q. What are the recommended synthetic methodologies for hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide?
A stepwise approach is typically employed:
- Cyclization : Formation of the thienopyrrole core via intramolecular cyclization of precursors containing thiophene and pyrrole moieties.
- Oxidation : Conversion of sulfide groups to sulfone (2,2-dioxide) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
- Protection/Functionalization : Introduction of protective groups (e.g., tert-butoxycarbonyl, Boc) to stabilize reactive amines or carboxylic acids during synthesis . Key Consideration: Optimize reaction conditions (temperature, solvent, catalyst) to enhance yield and selectivity.
Q. How can researchers purify and characterize this compound effectively?
- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (polar solvents like ethanol/water mixtures) to isolate high-purity product.
- Characterization :
- NMR Spectroscopy : Assign protons in the thienopyrrole ring (δ ~2.5–4.0 ppm for saturated hydrogens) and sulfone groups (distinct deshielding effects).
- IR Spectroscopy : Identify sulfone (S=O stretching at ~1150–1300 cm⁻¹) and carbonyl (e.g., Boc C=O at ~1680–1720 cm⁻¹) groups .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
Q. What reactive groups in this compound are critical for downstream functionalization?
The sulfone groups (electron-withdrawing) and the pyrrole nitrogen are key:
- Sulfone : Participates in nucleophilic substitutions or acts as a directing group in cross-coupling reactions.
- Pyrrole Nitrogen : Enables alkylation, acylation, or coordination with metal catalysts. Note: Boc-protected derivatives (e.g., tert-Boc analogs) allow selective deprotection for targeted modifications .
Advanced Research Questions
Q. How can this compound be evaluated for potential therapeutic applications?
- In Vitro Assays : Screen for biological activity (e.g., kinase inhibition, receptor binding) using cell-based assays.
- Molecular Docking : Model interactions with target proteins (e.g., TP53 activators, as seen in structurally related spiro-thienopyrrole compounds ).
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., sulfone position, ring saturation) to optimize potency and selectivity.
Q. How should researchers address contradictions in reported synthetic yields or reactivity data?
- Reproducibility Checks : Verify reaction conditions (catalyst purity, solvent anhydrousness).
- Analytical Validation : Use orthogonal methods (e.g., HPLC, X-ray crystallography) to confirm compound identity and purity.
- Computational Insights : Perform DFT calculations to identify steric/electronic factors affecting reactivity. For example, steric hindrance from the Boc group might explain yield variations in similar derivatives .
Q. What computational strategies are recommended to predict stereochemical outcomes in derivatives?
- DFT/Molecular Mechanics : Model transition states to predict enantioselectivity in asymmetric syntheses.
- Crystal Structure Analysis : Compare experimental X-ray data (if available) with computational predictions to validate stereochemical assignments.
- Docking Simulations : Assess how stereochemistry influences binding to biological targets (e.g., TP53 activation pathways ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
